molecular formula C18H23N9 B12271886 2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine

2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12271886
M. Wt: 365.4 g/mol
InChI Key: JQFKKQCYFGWWMJ-UHFFFAOYSA-N
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Description

2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolopyrimidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the piperazine and pyrrolidine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or nitrogen atoms.

    Reduction: Reduction reactions may target the nitrogen-containing rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a subject of interest in pharmaceutical research.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

    Material Science: Applications in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Compounds with similar triazolopyrimidine rings.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.

Uniqueness

The uniqueness of 2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine lies in its specific combination of functional groups and ring structures, which may impart unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H23N9

Molecular Weight

365.4 g/mol

IUPAC Name

5-methyl-7-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H23N9/c1-14-12-16(27-18(22-14)20-13-21-27)25-8-10-26(11-9-25)17-19-5-4-15(23-17)24-6-2-3-7-24/h4-5,12-13H,2-3,6-11H2,1H3

InChI Key

JQFKKQCYFGWWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=CC(=N4)N5CCCC5

Origin of Product

United States

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